2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

SNAr regioselectivity Thienopyrimidine reactivity Medicinal chemistry building block

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine (CAS 35265-82-8) is a dihalogenated thieno[3,2-d]pyrimidine building block with chlorine atoms at the C2 and C4 positions and a methyl substituent at the C6 position of the fused thiophene ring. The thieno[3,2-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, serving as a hinge-binding motif for ATP-competitive kinase inhibitors.

Molecular Formula C7H4Cl2N2S
Molecular Weight 219.09 g/mol
CAS No. 35265-82-8
Cat. No. B1316403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
CAS35265-82-8
Molecular FormulaC7H4Cl2N2S
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C7H4Cl2N2S/c1-3-2-4-5(12-3)6(8)11-7(9)10-4/h2H,1H3
InChIKeyZDKZDOFEASCBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine (CAS 35265-82-8): A Core Intermediate for Selective Kinase Inhibitor Scaffold Construction


2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine (CAS 35265-82-8) is a dihalogenated thieno[3,2-d]pyrimidine building block with chlorine atoms at the C2 and C4 positions and a methyl substituent at the C6 position of the fused thiophene ring . The thieno[3,2-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, serving as a hinge-binding motif for ATP-competitive kinase inhibitors [1]. Unlike the more ubiquitous 2,4-dichlorothieno[3,2-d]pyrimidine (the des‑methyl parent scaffold), the 6‑methyl group introduces distinct electron‑donating and steric effects that modulate the reactivity of the two electrophilic chlorine centers and influence the physicochemical properties of downstream derivatives .

Why 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine Cannot Be Replaced by the Des-Methyl Analog in Structure–Reactivity–Driven Synthesis


The thieno[3,2-d]pyrimidine scaffold is not self‑similar across substitution patterns. The two chlorine atoms at C2 and C4 exhibit markedly different electrophilicities, and this differential reactivity governs the regioselectivity of sequential nucleophilic aromatic substitution (SNAr) . The presence of the 6‑methyl group further polarizes the electron distribution compared to the des‑methyl analog 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3), altering both the absolute and relative rates of substitution at C4 vs C2 . Procurement of a generic 2,4-dichlorothienopyrimidine without the 6‑methyl group therefore introduces two risks: (i) altered regiochemical outcomes during library synthesis, and (ii) loss of the built‑in methyl handle that directs subsequent structure–activity relationship (SAR) exploration at the 6‑position of the final kinase inhibitor [1].

Quantitative Comparator Evidence for 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine: Reactivity, Physicochemical Profile, and Application Scope


Regioselective SNAr Reactivity: C4-Cl Exhibits Superior Leaving-Group Ability Relative to C2-Cl

In the thieno[3,2-d]pyrimidine system, the C4 chlorine is an inherently better leaving group than the C2 chlorine owing to enhanced stabilization of the Meisenheimer intermediate at C4 . This differential reactivity enables sequential SNAr chemistry: nucleophilic attack occurs first at the 4-position, leaving the 2-chlorine available for a subsequent displacement or cross-coupling step. While quantitative rate constants for 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine itself are not publicly reported, the 6-methyl group is electron-donating via the thiophene ring, which subtly attenuates the electrophilicity at both positions compared to the des-methyl analog [1]. This modulation is practically significant: it can tighten the operational temperature window for the first substitution and reduce over-reaction by-products.

SNAr regioselectivity Thienopyrimidine reactivity Medicinal chemistry building block

Physicochemical Property Differentiation: Density, Boiling Point, and Predicted pKa vs Des-Methyl Analog

The 6-methyl substitution imparts measurable changes to the physicochemical profile relative to the parent des-methyl scaffold. Predicted density decreases from 1.662 g/cm³ (des-methyl) to 1.568 g/cm³ (6-methyl), while the predicted boiling point increases from 274.8 °C to 293.1 °C . The predicted pKa shift of –0.37 log units indicates a slightly stronger electron-withdrawing character in the 6-methyl analog . The LogP is also expected to increase by approximately 0.4–0.6 log units due to the additional methyl group (class-level estimate for thienopyrimidine series).

Physicochemical properties Building block comparison Predicted ADME

Target Kinase Application Specificity: Prioritized as an Intermediate for FLT3 and FGFR Inhibitor Programs

According to supplier documentation, 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is specifically employed as an intermediate for the synthesis of FLT3 and FGFR kinase inhibitors . In contrast, the des-methyl analog 2,4-dichlorothieno[3,2-d]pyrimidine is more commonly associated with PI3K inhibitor (GDC-0941) and EGFR inhibitor (olmutinib) programs . This divergence in reported kinase target space is consistent with the role of the 6-methyl group in orienting the thienopyrimidine core within the ATP-binding pocket: the methyl substituent can occupy a small hydrophobic sub-pocket in FLT3 and FGFR that is sterically inaccessible to the larger substituents typically required for potency against PI3Kγ or EGFR(T790M) [1].

FLT3 inhibitor FGFR inhibitor Kinase inhibitor intermediate

Storage and Stability Differentiation: Refrigerated Inert-Atmosphere Storage Required vs Des-Methyl Analog

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine requires storage at 2–8 °C under inert gas (nitrogen or argon) , whereas the des-methyl analog 2,4-dichlorothieno[3,2-d]pyrimidine is typically stored at room temperature . This difference in recommended storage conditions likely reflects the increased sensitivity of the 6-methyl analog to thermal decomposition or hydrolysis. The compound is described as a yellow crystal that decomposes at elevated temperature and has limited solubility in most organic solvents except benzene and dichloromethane , while the des-methyl analog is a white to off-white powder with broader solvent compatibility .

Storage condition Stability Building block handling

When to Procure 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine: High-Value Application Scenarios for Medicinal Chemistry and Chemical Biology


FLT3-ITD or FGFR-Focused Kinase Inhibitor Lead Generation Programs

When initiating a kinase inhibitor program targeting FLT3-ITD mutations (acute myeloid leukemia) or FGFR amplifications (bladder, breast, and gastric cancers), 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine provides direct access to the 6-methylthienopyrimidine core that has been specifically associated with inhibitors of these kinases . Sequential C4 then C2 functionalization allows rapid construction of a focused library for SAR exploration [1]. The built-in 6-methyl group occupies a hydrophobic pocket in the hinge region that is critical for FLT3 and FGFR selectivity, making this scaffold a more efficient starting point than the des-methyl analog, which would require an additional synthetic step to introduce the C6 substituent.

Precision Synthesis of 2,4-Diamino-6-methylthieno[3,2-d]pyrimidine Libraries via Regioselective SNAr

The differential reactivity of the C4 and C2 chlorine atoms makes this building block ideal for the sequential installation of two distinct amine substituents. Libraries constructed in this manner can probe the chemical space at both the solvent-exposed C2 position and the buried C4 hinge-binding position. The well-defined regiochemical outcome minimizes the need for chromatographic purification of regioisomeric mixtures, reducing production costs and improving throughput in parallel synthesis workflows.

Agrochemical Intermediate for Substituted Thienopyrimidine Herbicides

Patent literature identifies substituted thienopyrimidine derivatives, including those derived from 6-methylthieno[3,2-d]pyrimidine cores, as active herbicidal ingredients [2]. The 6-methyl substitution pattern is explicitly claimed within generic Markush structures. Procurement of the 6-methyl variant is therefore necessary for freedom-to-operate synthesis and evaluation of this specific substitution pattern in agrochemical discovery programs targeting weed resistance.

Reactivity-Benchmarking Studies for Halogenated Thienopyrimidine Building Blocks

Given the predicted pKa shift of –0.37 log units relative to the des-methyl analog , 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine serves as a useful probe substrate for physical organic chemistry studies aimed at quantifying substituent effects in fused pyrimidine systems. It can be employed to benchmark the relative rates of C4 vs C2 displacement under various conditions (base, solvent, nucleophile), generating data that inform reaction condition optimization for the broader thienopyrimidine building block family.

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